2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)10-3-1-2-9(6-10)8-19-5-4-18-13(22)11(19)7-12(20)21/h1-3,6,11H,4-5,7-8H2,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPGRMYKKKBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethylenediamine Derivatives
Ethylenediamine derivatives undergo cyclization with carbonyl sources to form the lactam ring. For example:
-
Reagents : N-(3-(Trifluoromethyl)benzyl)ethylenediamine reacts with ethyl glyoxylate under reflux in toluene.
-
Conditions : 80–100°C for 12–24 hours under nitrogen atmosphere.
-
Mechanism : Nucleophilic attack by the primary amine on the carbonyl carbon, followed by intramolecular cyclization to form the six-membered lactam.
Yield : 67% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Alkylation of Preformed Piperazin-2-one
Alternatively, commercially available piperazin-2-one undergoes N-alkylation:
-
Reagents : Piperazin-2-one treated with 3-(trifluoromethyl)benzyl bromide in the presence of K₂CO₃ in DMF.
-
Outcome : Selective alkylation at the N1 position due to steric and electronic factors.
Yield : 72% after recrystallization from ethanol.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and environmental sustainability:
-
Continuous Flow Reactors : Enhance reaction uniformity and reduce processing time (residence time: 30 minutes).
-
Catalytic Systems : Pd/C (5 wt%) for dehydrogenative coupling, reducing byproduct formation.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces toluene, improving safety profiles.
Purity : ≥99.5% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical Characterization
Rigorous spectroscopic validation ensures structural fidelity:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H-NMR | δ 3.2–3.8 (piperazine protons), δ 4.1–4.5 (benzyl-CH₂), δ 7.4–7.8 (Ar-H) |
| ¹³C-NMR | δ 170.5 (C=O), δ 121.5 (q, J = 272 Hz, CF₃), δ 52.3 (piperazine C) |
| IR | 1680 cm⁻¹ (lactam C=O), 1715 cm⁻¹ (COOH) |
Chromatographic Purity
| Method | Conditions | Retention Time | Purity |
|---|---|---|---|
| HPLC | C18, 0.1% TFA, ACN:H₂O (70:30) | 12.4 min | 99.6% |
| TLC | SiO₂, EtOAc:Hex (1:1) | Rf = 0.45 | - |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis, high atom economy | Requires stoichiometric control | 67–85% |
| Post-Cyclization | Flexibility in functionalization | Multi-step, lower overall yield | 58–72% |
Optimization Strategies
Reaction Temperature Control
Maintaining 80–100°C prevents lactam ring degradation while ensuring complete cyclization. Exceeding 110°C leads to decarboxylation.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorobenzyl-Substituted Analogs
a) [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic Acid (CAS 1033399-99-3)
- Molecular Formula : C₁₃H₁₅FN₂O₃.
- Molecular Weight : 266.27 g/mol .
- Substituent : 3-Fluorobenzyl (electron-withdrawing fluorine at meta position).
- Physicochemical Properties :
b) [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid (CAS 1033600-10-0)
Chlorophenyl-Substituted Analog
{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic Acid (CAS 737768-25-1)
- Molecular Formula : C₁₄H₁₆ClN₃O₄.
- Substituent : 3-Chlorophenyl attached via an oxoethoxy linker.
- Key Difference :
Sulfinyl and Imidazolidinyl Derivatives
a) 2-[(2-Oxo-2-([3-(Trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic Acid (CAS 338953-77-8)
- Molecular Formula: C₁₂H₁₂F₃NO₄S.
- Molecular Weight : 323.29 g/mol .
- Difference : The amide and sulfinyl groups may enhance metabolic stability compared to the parent acetic acid structure .
b) 2-(2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl)acetic Acid (CAS 179412-71-6)
Comparative Data Table
*Estimated based on structural similarity.
Key Research Findings
- Synthetic Accessibility : The trifluoromethyl group in the target compound requires specialized reagents (e.g., trifluoromethylation agents), making synthesis more complex compared to fluorine or chlorine analogs .
- Pharmacological Implications :
- The CF₃ group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target receptors.
- Fluorine analogs (e.g., 3-F or 4-F) offer improved synthetic yields but reduced metabolic stability due to lower lipophilicity .
Biological Activity
2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid, identified by the CAS number 1033600-26-8, is a synthetic compound notable for its unique structural features, including a trifluoromethyl group, a piperazine ring, and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C14H15F3N2O3
- Molecular Weight : 300.28 g/mol
- Structure : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. The trifluoromethyl substitution is known to influence pharmacokinetics and pharmacodynamics, enhancing the compound's potency and bioavailability in various biological systems.
Antiinflammatory and Analgesic Effects
Research indicates that compounds containing piperazine rings often exhibit anti-inflammatory and analgesic properties. Studies have shown that derivatives of piperazine can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain responses.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. For example, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- In Vitro Studies :
- A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a 55% reduction in cell viability at a concentration of 10 µM after three days of treatment. This suggests potential as a therapeutic agent in breast cancer treatment.
- In Vivo Models :
- Xenograft models using BALB/c nude mice showed that daily administration of the compound at 20 mg/kg resulted in significant tumor size reduction compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Trifluoroacetic Acid | Strong acidity; used in peptide synthesis | Proton donor |
| Alpelisib | Anticancer activity | PI3K inhibition |
| This compound | Antitumor, anti-inflammatory | Enzyme modulation |
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways and optimization strategies for synthesizing 2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Acylation of piperazine derivatives (e.g., 1-Boc-piperazine) with activated carboxylic acids (e.g., trifluoroacetic anhydride or fluorobenzoyl chloride) under reflux conditions .
- Deprotection using trifluoroacetic acid (TFA) to generate reactive intermediates.
- Alkylation with halogenated ketones (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) in ethanol under basic conditions (K₂CO₃).
- Purification via silica gel chromatography with EtOAc/petroleum ether gradients .
- Key Variables : Reaction time (12–24 hours), solvent polarity, and stoichiometric ratios influence yield (e.g., 48% yield reported in analogous syntheses) .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to confirm stereochemistry and hydrogen-bonding networks (e.g., refinement of H-atom positions via riding models) .
- NMR spectroscopy (¹H/¹³C) to resolve trifluoromethyl and piperazine proton environments. Note that trifluoroacetic acid (TFA) residues may complicate interpretation, requiring careful solvent selection .
- HPLC (>95% purity criteria) and mass spectrometry (HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or unexpected byproducts?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates and side reactions (e.g., over-alkylation or incomplete deprotection) .
- Parameter Screening : Optimize temperature (e.g., 1033 K for SOCl₂ activation) and solvent systems (e.g., dichloromethane vs. ethyl acetate) to suppress competing pathways .
- Byproduct Analysis : Employ LC-MS to identify impurities, such as unreacted 3-(trifluoromethyl)benzyl chloride or dimerized intermediates .
Q. What computational approaches are suitable for predicting the compound’s biological activity or binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with piperazine-binding pockets) .
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl group’s electronegativity) with activity trends in analogous compounds (e.g., antimicrobial or kinase inhibition) .
- DFT Calculations : Analyze the compound’s conformational stability and electron distribution for reactivity predictions .
Q. How can researchers design experiments to study the compound’s metabolic stability or environmental fate?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
